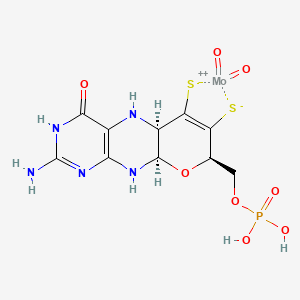

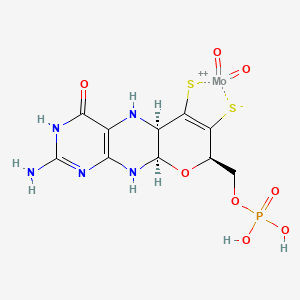

Molybdenum cofactor

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The biosynthesis of molybdenum cofactor can be divided into several steps:

- Formation of cyclic pyranopterin monophosphate.

- Formation of molybdopterin.

- Insertion of molybdenum into molybdopterin to form this compound .

Industrial Production Methods: Industrial production of this compound is not common due to its complex structure and the specificity of its biological role. Instead, it is typically synthesized within biological systems, such as bacteria, plants, and animals, through highly conserved biosynthetic pathways .

Análisis De Reacciones Químicas

Types of Reactions: Molybdenum cofactor is involved in various redox reactions, where it alternates between different oxidation states (IV, V, and VI) to facilitate electron transfer . These reactions include:

- Oxidation

- Reduction

- Substitution

Common Reagents and Conditions: The reactions involving this compound often require specific enzymes, such as xanthine oxidase, sulfite oxidase, and aldehyde oxidase . These enzymes create the necessary conditions for the cofactor to function effectively.

Major Products Formed: The major products formed from reactions involving this compound include uric acid (from xanthine oxidation), sulfate (from sulfite oxidation), and various aldehydes (from aldehyde oxidation) .

Aplicaciones Científicas De Investigación

Molybdenum cofactor has a wide range of applications in scientific research:

Mecanismo De Acción

Molybdenum cofactor exerts its effects by facilitating electron transfer in redox reactions. It is coordinated to a dithiolene group on molybdopterin, which allows it to shuttle between different oxidation states. This electron transfer is crucial for the catalytic activity of molybdoenzymes . The cofactor interacts with various molecular targets, including substrates like xanthine, sulfite, and aldehydes, to catalyze their conversion into products .

Comparación Con Compuestos Similares

Molybdenum cofactor is unique due to its specific coordination with molybdopterin. Similar compounds include:

Iron-molybdenum cofactor (FeMoco): Found in nitrogenase, unique to bacterial nitrogenase.

Tungsten cofactor: Found in some hyperthermophilic bacteria and archaea, which use tungsten instead of molybdenum for similar redox reactions.

The uniqueness of this compound lies in its widespread presence across different biological kingdoms and its involvement in a diverse range of metabolic processes .

Propiedades

Número CAS |

872689-63-9 |

|---|---|

Fórmula molecular |

C10H12MoN5O8PS2 |

Peso molecular |

521.3 g/mol |

Nombre IUPAC |

(5aR,8R,9aR)-2-amino-4-oxo-8-(phosphonooxymethyl)-3,5,5a,8,9a,10-hexahydropyrano[3,2-g]pteridine-6,7-dithiolate;dioxomolybdenum(2+) |

InChI |

InChI=1S/C10H14N5O6PS2.Mo.2O/c11-10-14-7-4(8(16)15-10)12-3-6(24)5(23)2(21-9(3)13-7)1-20-22(17,18)19;;;/h2-3,9,12,23-24H,1H2,(H2,17,18,19)(H4,11,13,14,15,16);;;/q;+2;;/p-2/t2-,3+,9-;;;/m1.../s1 |

Clave InChI |

HDAJUGGARUFROU-JSUDGWJLSA-L |

SMILES isomérico |

C([C@@H]1C(=C([C@H]2[C@@H](O1)NC3=C(N2)C(=O)NC(=N3)N)[S-])[S-])OP(=O)(O)O.O=[Mo+2]=O |

SMILES canónico |

C(C1C(=C(C2C(O1)NC3=C(N2)C(=O)NC(=N3)N)[S-])[S-])OP(=O)(O)O.O=[Mo+2]=O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[5-[3-[2-(Cyclopropylmethylamino)pyrimidin-4-yl]-7-[(dimethylamino)methyl]-6-methylimidazo[1,2-a]pyridin-2-yl]-2-fluorophenyl]methanesulfonamide](/img/structure/B10798809.png)

![Tert-butyl 3-benzyl-4-[4-[4-(trifluoromethoxy)phenyl]triazole-1-carbonyl]piperazine-1-carboxylate](/img/structure/B10798811.png)

![6-[N-(2-isothiocyanatoethyl) aminocarbonyl]forskolin](/img/structure/B10798842.png)

![N-[2-[[2-[(2-methoxy-5-methylpyridin-4-yl)amino]-5-(trifluoromethyl)pyrimidin-4-yl]amino]-5-methylphenyl]prop-2-enamide](/img/structure/B10798849.png)

![2-[[(4aS,7S)-7-(1,2-dihydroxyethyl)-1,1,4a,7-tetramethyl-3,4,4b,5,6,9,10,10a-octahydro-2H-phenanthren-2-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B10798861.png)

![6-(4-(4-Methylthiazol-2-yl)-1H-imidazol-5-yl)benzo[d]thiazole hydrochloride](/img/structure/B10798862.png)